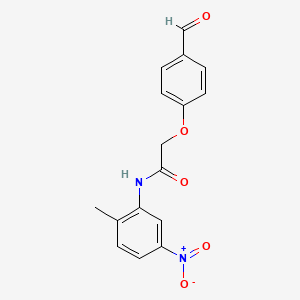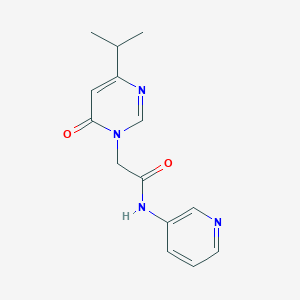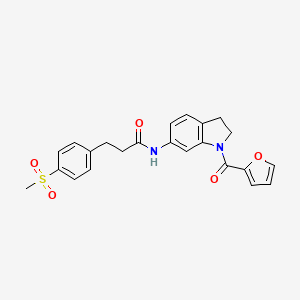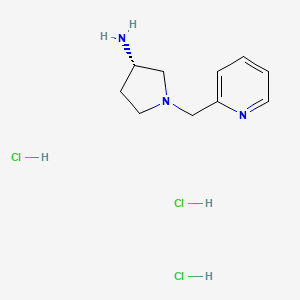
3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve a pyridazine ring with additional functional groups attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can vary widely depending on the specific compound and conditions. Some pyridazine derivatives have been studied for their reactivity in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyridazine derivatives can have a wide range of properties depending on their specific functional groups .科学的研究の応用
Water Oxidation Catalysts
A novel family of ruthenium complexes, incorporating bridging ligands related to pyridazine chemistry, has been identified for their significant role in catalyzing water oxidation. These complexes, characterized through various methods including NMR and X-ray crystallography, demonstrate their utility in the efficient evolution of oxygen when subjected to aqueous solutions containing cerium(IV) as the oxidizing agent. Their performance is particularly notable for systems where the axial ligand is 4-methylpyridine, showcasing the potential of pyridazine derivatives in enhancing catalytic water oxidation processes (R. Zong, R. Thummel, 2005).
Metal Complex Assembly
The synthesis under microwave-assisted conditions has enabled the accelerated formation of 3,6-di(pyridin-2-yl)pyridazines, which are pivotal for the assembly of metal complexes. These compounds exhibit a strong ability to coordinate with metals, leading to the self-assembly into gridlike structures with copper(I) or silver(I) ions. This discovery opens new avenues for constructing metal-organic frameworks that could have applications in catalysis, sensing, and materials science (R. Hoogenboom, B. C. Moore, U. Schubert, 2006).
Anticancer Agent Synthesis
Research into pyridazine derivatives has led to the synthesis of compounds with potential anticancer properties. Through the development of novel synthetic routes, researchers have been able to produce imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, compounds previously identified as mitotic inhibitors with significant antitumor activity. This work not only expands the chemical toolbox available for anticancer drug development but also underscores the therapeutic potential of pyridazine-based compounds (C. Temple, J. Rose, R. Comber, G. Rener, 1987).
Antimicrobial Compound Development
The exploration of pyridazine chemistry has facilitated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with significant antimicrobial activity. This research not only contributes to our understanding of the structural requirements for antimicrobial efficacy but also highlights the potential of pyridazine derivatives in the development of new therapeutic agents (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Herbicidal Activity Enhancement
Pyridazine derivatives have been shown to possess bleaching and herbicidal activities, with certain compounds demonstrating the ability to completely inhibit chlorophyll at remarkably low concentrations. This has important implications for agricultural science, offering a pathway to develop more effective and potentially less environmentally impactful herbicides (Han Xu, Xu-Hong Hu, Xiao-mao Zou, Bin Liu, You-Quan Zhu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2008).
作用機序
The mechanism of action for a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would depend on its specific biological targets. Some pyridazine derivatives have been studied for their potential as anti-tubercular agents , but the mechanism of action for this specific compound is not known without further study .
Safety and Hazards
将来の方向性
The future directions for research on a compound like “3-Pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine” would likely involve further studies on its synthesis, properties, and potential applications. Pyridazine derivatives are a promising area of research for their potential therapeutic applications .
特性
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-2-12(10-17-7-1)11-20-15-4-3-14(18-19-15)13-5-8-16-9-6-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZCFDDYTYMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)



![Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2748902.png)


![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)



